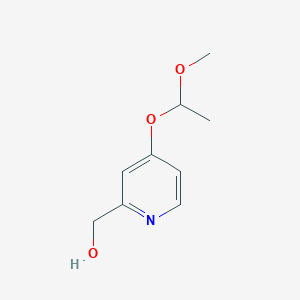

4-Methoxyethoxy-2-hydroxymethylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine derivatives are of paramount importance in the fields of organic synthesis and medicinal chemistry due to their diverse chemical reactivity and broad spectrum of biological activities. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows for specific interactions with biological targets like enzymes and receptors. tandfonline.com This has led to the incorporation of the pyridine nucleus into a vast number of pharmaceutical drugs. researchgate.netsciencepublishinggroup.com

The applications of pyridine-containing compounds are extensive, demonstrating activities such as antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govtandfonline.com In organic synthesis, pyridines serve as catalysts, reagents, and versatile intermediates for constructing more complex molecules. globalresearchonline.net Their stability and well-understood reactivity make them reliable scaffolds for developing new chemical entities. byjus.com

Table 1: Selected Biological Activities of Pyridine Derivatives

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. | tandfonline.com |

| Anticancer | Shows efficacy against various cancer cell lines. | nih.gov |

| Antiviral | Used in the development of drugs to combat viral infections. | tandfonline.com |

| Anti-inflammatory | Exhibits properties that reduce inflammation. | nih.gov |

| Anticonvulsant | Serves as a core structure for drugs treating seizures. | nih.gov |

Structural Classification and Nomenclature of Hydroxymethylpyridines and Ether-Substituted Pyridines

The systematic naming of pyridine derivatives follows IUPAC nomenclature rules. For a compound like 4-Methoxyethoxy-2-hydroxymethylpyridine, the name is deconstructed as follows:

Pyridine : This is the parent heterocycle, forming the core of the molecule.

-2-hydroxymethyl : A hydroxymethyl group (-CH₂OH) is attached to the carbon atom at position 2 of the pyridine ring. Such compounds are also known as pyridinemethanols or pyridylcarbinols. nih.govchemicalbook.com

4-Methoxyethoxy : An ether substituent is located at position 4. The name "methoxyethoxy" describes the group -O-CH₂CH₂-O-CH₃. According to IUPAC rules for ethers, the smaller alkyl group combined with the oxygen is named as an "alkoxy" substituent on the larger chain. Here, the entire group is treated as a substituent on the pyridine ring.

Substituted pyridines are classified based on the number and position of their substituents. This compound is a di-substituted pyridine. The specific arrangement of these functional groups—a hydroxymethyl group and an ether linkage—is characteristic of intermediates used in the synthesis of complex active pharmaceutical ingredients. For instance, compounds like [4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methanol are crucial intermediates in the production of the proton pump inhibitor Rabeprazole. china-sinoway.comnih.gov The structural similarity suggests that this compound is also designed as a bespoke building block for multi-step organic synthesis.

Table 2: Functional Group Breakdown of this compound

| Position | Substituent | Functional Group Class |

|---|---|---|

| 1 | Nitrogen | Heterocyclic Amine |

| 2 | -CH₂OH | Primary Alcohol (Hydroxymethyl) |

Historical Context and Research Trajectory of Substituted Pyridinemethanols

The history of pyridine chemistry began in the 19th century. The structure of pyridine was proposed in the early 1870s, and the first synthesis of the parent ring was achieved by William Ramsay in 1876. wikipedia.org For many decades, research focused on understanding the fundamental reactivity of the pyridine ring.

The trajectory of research into substituted pyridines, particularly pyridinemethanols, shifted significantly with the rise of the modern pharmaceutical industry. The development of blockbuster drugs like Omeprazole and Rabeprazole in the latter half of the 20th century highlighted the critical importance of specifically substituted hydroxymethylpyridine intermediates. nih.govgoogle.com Patents from the 1980s and onward detail complex, multi-step syntheses to produce these vital building blocks. google.comgoogleapis.com

The research focus has evolved from simple substitution reactions on the pyridine core to the development of sophisticated synthetic routes that allow for precise control over the placement of multiple functional groups. google.com Modern research continues to explore more efficient and sustainable methods for preparing these valuable intermediates, driven by the constant demand for novel pharmaceuticals. google.com The existence of compounds like this compound is a direct result of this research trajectory, which emphasizes the design of highly specific molecular fragments for targeted synthesis.

Structure

3D Structure

Properties

IUPAC Name |

[4-(1-methoxyethoxy)pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-7(12-2)13-9-3-4-10-8(5-9)6-11/h3-5,7,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVZULHLOVPKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC)OC1=CC(=NC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703426 | |

| Record name | [4-(1-Methoxyethoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787622-88-2 | |

| Record name | [4-(1-Methoxyethoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methoxyethoxy 2 Hydroxymethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 4-Methoxyethoxy-2-hydroxymethylpyridine, a suite of NMR experiments would be employed for a comprehensive analysis.

¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in this compound. The expected chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift to higher ppm values.

Aromatic Protons: The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 6.0-9.0 ppm). The proton at position 6 would likely be the most downfield due to its proximity to the nitrogen atom. The protons at positions 3 and 5 would show distinct signals, with their exact shifts influenced by the methoxyethoxy and hydroxymethyl substituents.

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) would be expected for the methylene (B1212753) group, likely in the δ 4.5-5.0 ppm range. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Methoxyethoxy Protons (-OCH₂CH₂OCH₃): Two distinct triplets would be anticipated for the two methylene groups of the ethoxy chain, likely in the δ 3.5-4.5 ppm range. A sharp singlet for the terminal methyl group (-OCH₃) would be expected around δ 3.3-3.5 ppm.

Coupling patterns (splitting of signals) would provide information on adjacent protons. For instance, the protons on the pyridine ring would exhibit coupling to their neighbors, and the methylene groups in the methoxyethoxy chain would show coupling to each other.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.0 - 8.5 | d | ~2-3 |

| Pyridine H-3 | 7.0 - 7.5 | d | ~8-9 |

| Pyridine H-5 | 6.8 - 7.2 | dd | ~8-9, ~2-3 |

| -CH₂OH | 4.5 - 5.0 | s | - |

| -OCH₂CH₂OCH₃ | 4.0 - 4.5 | t | ~5-7 |

| -OCH₂CH₂OCH₃ | 3.6 - 4.0 | t | ~5-7 |

| -OCH₃ | 3.3 - 3.5 | s | - |

| -OH | Variable | br s | - |

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The molecular formula, C₉H₁₃NO₃, suggests the presence of nine distinct carbon signals, assuming no molecular symmetry.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring would resonate in the δ 100-160 ppm region. The carbon atom attached to the nitrogen (C2) and the carbon bearing the methoxyethoxy group (C4) would be significantly affected.

Hydroxymethyl Carbon (-CH₂OH): This carbon would likely appear in the δ 60-70 ppm range.

Methoxyethoxy Carbons (-OCH₂CH₂OCH₃): The two methylene carbons would have distinct signals in the δ 60-80 ppm region, while the terminal methyl carbon would be found further upfield, around δ 55-60 ppm.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C2 | 155 - 165 |

| Pyridine C4 | 160 - 170 |

| Pyridine C6 | 145 - 155 |

| Pyridine C3 | 105 - 115 |

| Pyridine C5 | 100 - 110 |

| -CH₂OH | 60 - 70 |

| -OCH₂CH₂OCH₃ | 65 - 75 |

| -OCH₂CH₂OCH₃ | 60 - 70 |

| -OCH₃ | 55 - 60 |

DOSY NMR is a technique that separates NMR signals based on the diffusion rates of molecules in solution. For a purified sample of this compound, a DOSY experiment would show all proton signals aligned in a single row, corresponding to a single diffusion coefficient. This would confirm the purity of the sample, as any impurities would likely have different diffusion rates and appear at different vertical positions in the 2D plot.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in confirming the connectivity within the pyridine ring and the methoxyethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is a powerful tool for connecting different fragments of the molecule. For example, it would show correlations from the hydroxymethyl protons to the C2 and C3 carbons of the pyridine ring, and from the methoxyethoxy protons to the C4 carbon, thus confirming the positions of the substituents on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

HR-ESMS is a soft ionization technique that would be used to determine the exact mass of the protonated molecule, [M+H]⁺. The molecular formula of this compound is C₉H₁₃NO₃, with a calculated monoisotopic mass of 183.0895 g/mol . HR-ESMS would be expected to provide an experimental mass very close to this theoretical value, typically within a few parts per million, which would confirm the elemental composition of the compound.

Hypothetical HR-ESMS Data

| Ion | Calculated m/z | Observed m/z |

| [C₉H₁₃NO₃ + H]⁺ | 184.0974 | Would be experimentally determined |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar, thermally labile compounds such as this compound. The technique involves dissolving the analyte and spraying it into the mass spectrometer under a high voltage, which generates charged droplets. As the solvent evaporates, charged gaseous analyte molecules are produced.

For this compound (C₉H₁₃NO₃, Molecular Weight: 183.21 g/mol ), analysis in positive ion mode would be expected to yield a prominent protonated molecular ion [M+H]⁺. The high proton affinity of the pyridine nitrogen atom facilitates this protonation. nih.gov The resulting mass-to-charge ratio (m/z) would confirm the molecular weight of the compound. High-resolution mass spectrometry could further provide the exact mass, allowing for the confirmation of the elemental formula.

Table 1: Predicted ESI-MS Ions for this compound

| Ion Species | Formula | Calculated m/z | Information Provided |

| [M+H]⁺ | C₉H₁₄NO₃⁺ | 184.0968 | Confirms Molecular Weight |

| [M+Na]⁺ | C₉H₁₃NO₃Na⁺ | 206.0787 | Confirms Molecular Weight (Sodium Adduct) |

| [2M+H]⁺ | C₁₈H₂₇N₂O₆⁺ | 367.1863 | Indicates Dimer Formation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying any process-related impurities or degradation products. thermofisher.com The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. medistri.swiss The separated components then enter the mass spectrometer, which generates a unique mass spectrum for each, acting as a molecular fingerprint. medistri.swiss

This technique is mandated by regulatory authorities for impurity profiling in pharmaceutical manufacturing. thermofisher.com It allows for both the detection and structural characterization of unknown compounds, even at trace levels. thermofisher.com For this compound, GC-MS analysis would provide a chromatogram showing the peak for the main compound and any additional peaks corresponding to impurities. The retention time helps in separating the compounds, while the mass spectrum of each peak allows for their identification by comparison with spectral libraries or through structural elucidation. medistri.swiss Potential impurities could include starting materials, by-products from the synthesis, or degradation products.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). mdpi.com The resulting spectrum is a unique fingerprint of the molecule's functional groups. scispace.comresearchgate.net

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands confirming its structure. Key expected vibrations include a broad O-H stretching band for the hydroxyl group, C-H stretching bands for the aromatic pyridine ring and aliphatic ethoxy and methyl groups, C-O stretching for the ether and alcohol functionalities, and characteristic C=C and C=N stretching vibrations of the pyridine ring. scispace.comresearchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200 - 3600 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Pyridine Ring | C=N, C=C Stretch | 1400 - 1600 |

| Ether (-C-O-C-) | C-O Stretch (asymmetric) | 1200 - 1275 |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1000 - 1075 |

Attenuated Total Reflectance (ATR) is a sampling technique used with FT-IR spectroscopy that simplifies the analysis of solid and liquid samples. mt.comnumberanalytics.com It is particularly advantageous for solid-state analysis as it requires minimal to no sample preparation, unlike traditional methods that may require preparing KBr pellets. slideshare.netlibretexts.org The sample is placed in direct contact with an ATR crystal (e.g., diamond or zinc selenide), and an infrared beam is passed through the crystal in such a way that it is internally reflected. mt.com An evanescent wave penetrates a short distance into the sample at the point of reflection, and the absorption of this wave provides the infrared spectrum. mt.com

For this compound in its solid form, ATR-FTIR provides a rapid method to obtain a vibrational spectrum. irdg.org The resulting spectrum is typically very similar to that obtained by transmission FT-IR and is used to identify the same characteristic functional groups, confirming the compound's identity and structure in the solid state. mdpi.com

X-ray Crystallography for Single-Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This method provides unambiguous proof of structure by yielding detailed information on bond lengths, bond angles, and torsion angles. Furthermore, it reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding. acs.org

To perform this analysis, a suitable single crystal of this compound is grown and irradiated with a focused X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com While the specific crystal structure for this compound is not publicly available, the data obtained would be presented in a format similar to the representative data for a substituted pyridine derivative shown below. acs.orgresearchgate.net

Table 3: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Example Value |

| Empirical formula | C₉H₁₃NO₃ |

| Formula weight | 183.21 |

| Temperature | 170(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.2 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 910 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated density | 1.335 Mg/m³ |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. azom.comwikipedia.org The process, often performed via combustion analysis, provides a direct measure of the compound's elemental composition. velp.comeltra.com The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula.

This technique serves as a crucial check for the purity and stoichiometric accuracy of a synthesized compound. wikipedia.orgcolorado.edu For this compound, the experimental results must align with the theoretical percentages calculated for the formula C₉H₁₃NO₃, typically within a narrow margin of ±0.4%, to verify its elemental composition.

Table 4: Theoretical vs. Experimental Elemental Composition of C₉H₁₃NO₃

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | C₉H₁₃NO₃ | 59.00% | (To be determined) |

| Hydrogen (H) | C₉H₁₃NO₃ | 7.15% | (To be determined) |

| Nitrogen (N) | C₉H₁₃NO₃ | 7.65% | (To be determined) |

| Oxygen (O) | C₉H₁₃NO₃ | 26.20% | (To be determined) |

Coordination Chemistry of 4 Methoxyethoxy 2 Hydroxymethylpyridine As a Ligand

Ligand Design Principles and Coordination Modes for Pyridine-Based Donors

The design of pyridine-based ligands for coordination chemistry is guided by several key principles that influence the structure, stability, and reactivity of the resulting metal complexes. The electronic properties of substituents on the pyridine (B92270) ring, the steric hindrance around the nitrogen donor atom, and the presence of additional coordinating groups are all critical factors. wikipedia.orgresearchgate.net

Pyridine itself is a moderately strong Lewis base with a pKa of 5.25 for its conjugate acid. wikipedia.org The nitrogen atom's lone pair of electrons is readily available for coordination to a metal center. The introduction of substituents can electronically tune the donor strength of the pyridine nitrogen. Electron-donating groups enhance the basicity and donor strength of the pyridine, leading to more stable metal complexes. researchgate.net Conversely, electron-withdrawing groups decrease the basicity and can weaken the metal-ligand bond.

In the case of 4-Methoxyethoxy-2-hydroxymethylpyridine, the methoxyethoxy group at the 4-position is expected to act as an electron-donating group through resonance, thereby increasing the electron density on the pyridine nitrogen and enhancing its donor capacity. The hydroxymethyl group at the 2-position introduces a secondary potential coordination site. This allows for different coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center solely through the pyridine nitrogen atom.

Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the oxygen atom of the deprotonated hydroxymethyl group (alcoholate). This mode of coordination is common for 2-(hydroxymethyl)pyridine and its derivatives. rsc.org

Bridging Coordination: The alcoholate oxygen can bridge two metal centers, leading to the formation of dimeric or polymeric structures.

The choice of coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other ligands. The steric bulk of the substituents can also play a role; for instance, bulky groups at the 2- and 6-positions can hinder coordination. wikipedia.org

Complexation with Transition Metals

Palladium(II) complexes with pyridine-based ligands are of significant interest due to their applications in catalysis and materials science. acs.orgnih.gov The synthesis of such complexes typically involves the reaction of a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate (B1210297), with the pyridyl ligand in an appropriate solvent. acs.org

For a ligand like this compound, the reaction with a palladium(II) precursor could yield complexes with different stoichiometries and geometries. Based on studies with analogous pyridyl ligands, square planar palladium(II) complexes are commonly formed. acs.orgnih.gov Depending on the reaction stoichiometry, one could expect the formation of di- or tetrasubstituted complexes. acs.orgnih.gov

For instance, reacting two equivalents of this compound with a palladium(II) salt could lead to a complex of the type [Pd(L)2X2], where L is the pyridyl ligand and X is a halide or another anion. In this scenario, the ligand would likely coordinate in a monodentate fashion through the pyridine nitrogen.

Alternatively, under basic conditions that facilitate the deprotonation of the hydroxymethyl group, the ligand could act as a bidentate N,O-donor, forming a chelate complex. The structural characterization of these complexes is typically achieved through techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy. acs.orgnih.gov X-ray diffraction would provide definitive information on the coordination geometry and bond lengths within the complex.

Table 1: Expected Coordination Geometries for Palladium(II) Complexes

| Ligand Coordination Mode | Expected Complex Type | Geometry |

|---|---|---|

| Monodentate (N-donor) | [Pd(L)2X2] |

Square Planar |

| Monodentate (N-donor) | [Pd(L)4]2+ |

Square Planar |

| Bidentate (N,O-donor) | [Pd(L-H)2] |

Square Planar |

L = this compound, L-H = deprotonated ligand

Copper(II) complexes with pyridine alcohol ligands have been extensively studied, often revealing interesting structural motifs and magnetic properties. rsc.orgresearchgate.net The 2-(hydroxymethyl)pyridine ligand and its derivatives are known to form both mononuclear and dinuclear copper(II) complexes. rsc.org

In the case of this compound, reaction with a copper(II) salt could lead to several outcomes. In neutral or acidic conditions, the ligand may coordinate as a neutral monodentate or bidentate ligand. However, upon deprotonation of the hydroxyl group, the resulting alcoholate can act as a bridging ligand between two copper(II) centers. mdpi.com This often leads to the formation of dimeric structures, which can be either alkoxide-bridged or feature additional bridging ligands like halides. rsc.orgnih.gov

For example, a common structural motif involves two copper(II) ions bridged by two alcoholate oxygen atoms from two deprotonated pyridine alcohol ligands. mdpi.com The coordination sphere of each copper(II) ion is typically completed by the pyridine nitrogen atom of the ligand and other coordinating species like halides or solvent molecules. nih.gov The geometry around the copper(II) centers in these complexes can range from square planar to square pyramidal or even distorted trigonal bipyramidal. rsc.org

The formation of these dimeric structures can be influenced by the reaction stoichiometry and the nature of the counter-ion. mdpi.com Spectroscopic techniques such as EPR and magnetic susceptibility measurements are crucial for characterizing the electronic and magnetic properties of these copper(II) complexes.

Table 2: Potential Copper(II) Complex Structures

| Complex Type | Ligand Role | Structural Feature |

|---|---|---|

| Mononuclear | Bidentate (N,O-chelate) | Five-membered chelate ring |

| Dinuclear | Bridging Bidentate | Di-μ-alkoxo bridge |

Based on behavior of similar pyridine alcoholate ligands

The versatile coordination behavior of pyridine-based ligands extends to a wide array of other transition metals and lanthanides.

Iron: Iron complexes with pyridine-based ligands are relevant in bioinorganic chemistry and catalysis. Pyridine-2-amidoxime, for example, has been used to synthesize a dicobalt(III)iron(III) coordination cluster. bohrium.com It is conceivable that this compound could form stable complexes with both iron(II) and iron(III), potentially acting as a bidentate ligand to satisfy the coordination preferences of these metal ions, which often favor octahedral geometries. mdpi.com

Lanthanides: Lanthanide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen. researchgate.net Therefore, the hydroxymethyl group of this compound would be a primary binding site for lanthanide ions. The pyridine nitrogen, being a softer donor, might also coordinate, leading to chelation. The design of ligands for lanthanide complexation often focuses on creating a stable coordination environment that can also sensitize the lanthanide's luminescence. nih.govnih.gov The aromatic pyridine ring in this compound could potentially act as a sensitizer (B1316253) for lanthanide emission upon functionalization. nih.gov The coordination chemistry of lanthanides often involves high coordination numbers, and it is plausible that multiple ligands or solvent molecules would coordinate to the metal center in addition to this compound. researchgate.net

Electrondonor Properties and Electronic Tuning of Ligands

The electronic properties of a ligand are paramount in determining the characteristics of the resulting metal complex. The electron-donating or electron-withdrawing nature of substituents on the pyridine ring directly influences the stability of the metal-ligand bond and can modulate the redox potential and reactivity of the metal center. nih.gov

The donating ability of a pyridine ligand can be quantified using various experimental and computational methods. rsc.org The methoxyethoxy group at the 4-position of this compound is expected to be a significant electron-donating group. This donation occurs through the π-system of the pyridine ring, increasing the electron density at the nitrogen atom and making it a stronger σ-donor. rsc.org

This enhanced donor strength, compared to unsubstituted pyridine, would lead to stronger coordination to metal ions. The stability of the resulting complexes is therefore expected to be higher. The electronic effect of the 2-hydroxymethyl group is more complex. While the oxygen atom is electronegative, the potential for deprotonation and chelation introduces a strong σ-donating alcoholate group, which would further stabilize the metal complex.

The ability to tune the electronic properties of pyridine ligands by varying substituents is a powerful tool in coordination chemistry. researchgate.net For instance, replacing the methoxyethoxy group with an electron-withdrawing group would decrease the donor strength of the pyridine nitrogen, which could be desirable for certain catalytic applications where ligand dissociation is a key step.

Table 3: Expected Electronic Effects of Substituents

| Substituent | Position | Expected Electronic Effect on Pyridine N |

|---|---|---|

| -OCH2CH2OCH3 | 4 | Electron-donating (resonance) |

| -CH2OH | 2 | Weakly electron-withdrawing (inductive) |

| -CH2O- | 2 | Strongly electron-donating (upon deprotonation) |

Kinetic Robustness and Stability of Pyridine-Metal Coordination Complexes

The thermodynamic stability of a complex is related to the strength of the metal-ligand bonds. As discussed, the electron-donating methoxyethoxy group in this compound should enhance the thermodynamic stability of its complexes compared to those of unsubstituted pyridine. nih.gov Furthermore, the formation of a five-membered chelate ring upon bidentate coordination through the pyridine nitrogen and the alcoholate oxygen would significantly increase the thermodynamic stability due to the chelate effect.

Kinetic robustness refers to the lability of the complex, i.e., the rate at which ligands exchange. Generally, complexes with strong metal-ligand bonds and chelating ligands tend to be more kinetically inert. The incorporation of the pyridine moiety into a macrocyclic ligand structure has been shown to increase both the thermodynamic stability and kinetic inertness of the resulting metal complexes. nih.gov While this compound is not a macrocycle, the principles of chelation still apply.

The stability of these complexes can be studied using techniques like potentiometric titrations to determine stability constants and kinetic assays to measure ligand exchange rates. For many applications, a high degree of both thermodynamic stability and kinetic inertness is desirable to prevent the dissociation of the complex and the release of the metal ion.

Bridging Ligand Architectures and Polyfunctional Coordination

The molecule this compound possesses multiple potential donor sites, classifying it as a polyfunctional ligand. This characteristic allows it to bind to metal centers in various ways, including acting as a bridging ligand to form polynuclear coordination complexes. The specific architecture of these bridged structures is influenced by the coordination preferences of the metal ion, the reaction conditions, and the conformational flexibility of the ligand itself.

The primary coordination sites of this compound are the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group. In its neutral form, the ligand can coordinate to a metal center through the pyridine nitrogen. However, upon deprotonation of the hydroxymethyl group to form an alkoxide, the ligand becomes a bidentate, monoanionic ligand. This chelation, involving both the pyridine nitrogen and the alkoxide oxygen, is a common feature in the coordination chemistry of related 2-pyridylmethanol ligands.

The deprotonated oxygen of the hydroxymethyl group is also well-suited to act as a bridging atom between two or more metal centers. This µ-alkoxo bridge is a common motif in the formation of dinuclear or polynuclear metal complexes. The lone pairs on the oxygen atom can be shared between two metal ions, leading to the formation of a stable bridged structure. This bridging capability allows for the construction of extended one-, two-, or three-dimensional coordination polymers. In such architectures, the pyridine nitrogen would coordinate to one metal center, while the alkoxide oxygen bridges to an adjacent metal ion.

Steric Effects: The bulkiness of the methoxyethoxy group can influence the coordination geometry around the metal center and may direct the self-assembly of the bridged architecture.

Solubility: The presence of the ether linkage can enhance the solubility of both the free ligand and its metal complexes in organic solvents.

Weak Interactions: The ether oxygen atoms could potentially participate in weaker intramolecular or intermolecular interactions, such as hydrogen bonding with coordinated solvent molecules or counter-ions, which can further stabilize the crystal lattice of the coordination complex.

The polyfunctional nature of this compound, therefore, allows for a rich variety of coordination modes. It can act as a simple monodentate ligand through its pyridine nitrogen, a bidentate chelating ligand upon deprotonation, or, most significantly, as a bridging ligand to form complex polynuclear structures.

Detailed Research Findings

While specific research on the bridging architectures of this compound is not extensively documented, the behavior of analogous 2-hydroxymethylpyridine derivatives provides a strong basis for predicting its coordination chemistry. Studies on similar pyridine-alkoxide ligands have shown their propensity to form dinuclear and polynuclear complexes with a variety of transition metals, including copper(II), manganese(III), and iron(III).

In a hypothetical dinuclear complex, two this compound ligands could bridge two metal centers through their deprotonated hydroxymethyl oxygen atoms, forming a central M₂(µ-O)₂ core. The pyridine nitrogen of each ligand would then complete the coordination sphere of one of the metal ions. Additional coordination sites on the metal centers could be occupied by other ligands or solvent molecules.

The table below presents hypothetical, yet chemically plausible, structural data for such a bridged dimeric complex, based on known structures of similar compounds.

Interactive Data Table: Hypothetical Structural Parameters for a Bridged Dimeric Complex

| Parameter | Value | Description |

| Metal-Metal Distance (Å) | 3.0 - 3.5 | The distance between the two metal centers bridged by the alkoxide oxygen atoms. |

| Metal-Oxygen (bridging) (Å) | 1.9 - 2.1 | The bond length between a metal center and a bridging oxygen atom from the deprotonated hydroxymethyl group. |

| Metal-Nitrogen (pyridine) (Å) | 2.0 - 2.2 | The bond length between a metal center and the nitrogen atom of the pyridine ring. |

| M-O-M Angle (°) | 95 - 105 | The angle formed by the two metal centers and the bridging oxygen atom. |

| O-M-N Angle (°) | 80 - 90 | The "bite angle" of the chelating ligand, formed by the bridging oxygen, the metal center, and the pyridine nitrogen. |

The formation of more extended, polymeric structures is also highly conceivable. In a 1D chain, for instance, the this compound ligands could alternately bridge metal centers, creating a repeating [-M-(µ-O-CH₂-py)-]n backbone. The methoxyethoxy side chains would likely be oriented away from the polymer backbone, influencing the packing of the chains in the solid state.

The polyfunctional coordination of this compound makes it a versatile building block in crystal engineering and the design of supramolecular assemblies. The interplay between its chelating and bridging capabilities allows for the targeted synthesis of coordination compounds with specific dimensionalities and properties.

Theoretical and Computational Studies on 4 Methoxyethoxy 2 Hydroxymethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, enabling the prediction of a wide array of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. electrochemsci.org DFT calculations are used to determine the ground-state electronic structure of 4-Methoxyethoxy-2-hydroxymethylpyridine. By mapping the electron density, DFT can predict key properties that govern the molecule's reactivity and stability. researchgate.net

Illustrative DFT-Calculated Electronic Properties

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measure of the net molecular polarity. |

The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more advanced computational techniques. airitilibrary.comgatech.edu It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field created by all other electrons. libretexts.org While HF theory neglects electron correlation, leading to less accurate absolute energies compared to DFT or other post-HF methods, it is invaluable for providing a qualitative understanding of molecular orbitals (MOs). gatech.edunumberanalytics.com

For this compound, HF calculations would be used to visualize the shapes and energies of the molecular orbitals. This analysis helps in understanding bonding interactions, identifying non-bonding lone pairs (e.g., on the nitrogen and oxygen atoms), and examining the π-system of the pyridine (B92270) ring. acs.org The resulting Hartree-Fock orbitals serve as a robust basis for more sophisticated calculations that account for electron correlation. libretexts.org

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. numberanalytics.comq-chem.com A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for organic molecules. electrochemsci.orgbohrium.com These sets offer a good compromise between accuracy and computational expense. The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of electron clouds, which is crucial for accurately modeling bonding, while diffuse functions (+) are important for describing anions or molecules with significant lone-pair character. q-chem.com

These calculations are typically performed using specialized software packages. Gaussian is a widely used program in the scientific community for performing a broad range of quantum chemical calculations. youtube.com While the prompt mentions Gaussian 03, newer versions like Gaussian 16 are now standard, offering improved algorithms and capabilities. mdpi.com

Molecular Geometry Optimization and Conformation Analysis

Understanding the three-dimensional structure of a molecule is essential, as its geometry dictates its physical and chemical properties. Computational methods are used to find the most stable arrangement of atoms in space.

A crucial step in computational modeling is geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest potential energy, corresponding to the most stable molecular structure. mdpi.com For this compound, this would be performed using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). mdpi.com

To validate the accuracy of the computational model, the theoretically optimized geometric parameters (bond lengths, bond angles, and dihedral angles) are compared with experimental data, most commonly obtained from single-crystal X-ray diffraction. mdpi.comnih.govresearchgate.net A strong correlation between the calculated and experimental values provides confidence in the theoretical model, confirming that it accurately represents the molecular structure. researchgate.net Discrepancies can often be explained by the fact that calculations model an isolated molecule in the gas phase, whereas X-ray data reflect the structure within a crystal lattice, influenced by intermolecular forces. researchgate.net

Illustrative Comparison of Calculated and Experimental Bond Lengths (Å)

| Bond | Calculated (DFT) | Typical Experimental (X-ray) |

| Pyridine C-N | 1.335 | 1.338 |

| Pyridine C-C | 1.390 | 1.394 |

| C-O (ether) | 1.432 | 1.430 |

| C-O (alcohol) | 1.428 | 1.426 |

The methoxyethoxy side chain of this compound introduces significant conformational flexibility due to several rotatable single bonds (C-C and C-O bonds). A conformational analysis is performed to identify the various low-energy conformations (conformers) and determine their relative stabilities. chemrxiv.org

Electronic Properties and Reactivity Descriptors

Analysis of Nonlinear Optical (NLO) Effects:Computational methods are used to calculate properties like polarizability and hyperpolarizability. These calculations determine if a molecule has the potential for applications in NLO materials, which are important in technologies like optical communications and data storage.

Reaction Mechanism Elucidation for Synthesis and Transformation of Pyridinemethanols

The synthesis of this compound, like many functionalized pyridinemethanols, often involves the transformation of a pre-existing pyridine derivative. A common and well-studied synthetic route to 2-hydroxymethylpyridines proceeds from the corresponding 2-methylpyridine (B31789) N-oxide through a process known as the Boekelheide rearrangement. This section will focus on the theoretical and computational elucidation of the mechanisms involved in such syntheses, using the Boekelheide rearrangement as a primary example due to the lack of specific computational studies on this compound. The principles derived from analogous systems, such as pyridine N-oxide and pyrimidine (B1678525) N-oxides, provide significant insight into the plausible reaction pathways for the target molecule.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms. researchgate.netnih.gov It allows for the detailed exploration of potential energy surfaces, providing information on the structure and stability of reactants, products, intermediates, and transition states. smu.edu This theoretical approach is crucial for understanding the microscopic pathways of elementary reactions that are often difficult to probe experimentally.

Microscopic Pathways of Elementary Reactions (e.g., Proton Transfer, Nucleophilic Attack, Dissociation, Rearrangement)

The generally accepted mechanism for the Boekelheide rearrangement begins with a nucleophilic attack by the oxygen atom of the pyridine N-oxide on one of the carbonyl carbons of acetic anhydride (B1165640). chemtube3d.comyoutube.com This initial step is an acyl transfer, leading to the formation of an O-acetylated pyridinium (B92312) intermediate.

Following the acylation, a proton transfer occurs. The acetate (B1210297) anion, formed in the first step, acts as a base and abstracts a proton from the methyl group at the 2-position. wikipedia.org This deprotonation is a crucial step as it generates a key uncharged intermediate, often referred to as an anhydrobase or a pyridine ylide.

The core of the Boekelheide rearrangement is a nih.govnih.gov-sigmatropic rearrangement . wikipedia.orgchemtube3d.com This is a concerted pericyclic reaction involving a six-membered transition state. In this step, the methylene (B1212753) group of the former methyl side chain forms a new bond with the C2 position of the pyridine ring, while the N-O bond cleaves. This concerted rearrangement leads to the formation of an O-acetylated 2-hydroxymethylpyridine derivative.

Finally, the reaction concludes with the hydrolysis of the acetate ester to yield the desired 2-hydroxymethylpyridine. This step is a straightforward ester hydrolysis and can be considered a dissociation of the acetyl group.

Computational studies on analogous systems, such as pyrimidine N-oxides, have explored alternative, non-concerted pathways. researchgate.netnih.gov These studies suggest the possibility of stepwise processes occurring via ion pairs or even radical intermediates. For instance, the homolytic cleavage of the N-O bond in the O-acetylated intermediate could generate a radical pair. The subsequent recombination and further reaction would then lead to the final product. High-level quantum chemical calculations have shown that concerted nih.govnih.gov-sigmatropic rearrangements and stepwise processes (via ion pairs or radicals) can be energetically feasible, and the dominant pathway may depend on the specific substrate and reaction conditions. nih.gov

Identification of Reaction Intermediates and Transition States

Computational modeling is instrumental in identifying and characterizing the transient species involved in a reaction mechanism, namely intermediates and transition states. smu.edu For the synthesis of 2-hydroxymethylpyridines via the Boekelheide rearrangement, several key species have been computationally investigated in analogous systems.

Reaction Intermediates:

O-Acetylated Pyridine N-oxide: This is the first intermediate formed after the initial nucleophilic attack of the N-oxide on acetic anhydride. It is a positively charged species with an acylated oxygen atom.

Anhydrobase (Ylide): Formed after the deprotonation of the 2-methyl group, this is a neutral intermediate. It possesses a methylene group double-bonded to the pyridine ring in one of its resonance forms. This intermediate is pivotal as it is the direct precursor to the sigmatropic rearrangement.

Radical Intermediates: As suggested by computational studies on pyrimidine N-oxides, radical species could also be involved. researchgate.netnih.gov A key radical intermediate would be the (pyridin-2-yl)methyl radical, formed by the homolytic cleavage of the N-O bond.

Transition States: The transition state is the highest energy point along a reaction coordinate and is a critical concept for understanding reaction kinetics. smu.edu

Transition State of the nih.govnih.gov-Sigmatropic Rearrangement: In the concerted pathway, this is the most crucial transition state. Computational studies describe it as a six-membered ring structure where the N-O bond is partially broken, and the new C-C bond is partially formed. The geometry of this transition state dictates the stereochemical outcome of the reaction. The presence of substituents, such as the 4-Methoxyethoxy group in the target molecule, would be expected to influence the energy and geometry of this transition state through electronic effects.

Transition States for Radical or Ionic Pathways: For stepwise mechanisms, there would be separate transition states for the N-O bond cleavage and the subsequent bond formation steps. Computational analysis of the Gibbs free energy profiles for these alternative pathways helps to determine their feasibility compared to the concerted mechanism. nih.gov

The table below summarizes the key species in the proposed Boekelheide rearrangement mechanism.

| Species Type | Description | Role in the Reaction |

| Intermediate | O-Acetylated Pyridine N-oxide | Product of the initial nucleophilic attack. |

| Intermediate | Anhydrobase (Ylide) | Formed by deprotonation; precursor to the rearrangement. |

| Intermediate | Radical Pair | Potential intermediates in a stepwise, non-concerted pathway. |

| Transition State | Six-membered ring structure | Corresponds to the concerted nih.govnih.gov-sigmatropic rearrangement. |

Determination of Rate-Determining Steps in Multi-Step Mechanisms

For the Boekelheide rearrangement, computational studies on model systems have evaluated the energy profiles of the different proposed mechanisms. researchgate.netnih.gov In many cases, the nih.govnih.gov-sigmatropic rearrangement is found to have the highest energy barrier and is therefore considered the rate-determining step.

However, the nature of the RDS can be influenced by several factors, including the substrate's electronic properties and the reaction solvent. For instance, the initial acylation of the N-oxide could potentially be rate-limiting under certain conditions, especially if the N-oxide is a weak nucleophile. Similarly, in a stepwise radical mechanism, the initial homolytic cleavage of the N-O bond would likely be the RDS due to the energy required to break a covalent bond.

The table below presents hypothetical relative energy barriers for the key steps in the synthesis of a 2-hydroxymethylpyridine derivative, illustrating how computational data can pinpoint the rate-determining step.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) | Implication |

| 1 | Nucleophilic attack on anhydride | 15 | Not rate-determining |

| 2 | Proton transfer (deprotonation) | 10 | Fast and reversible |

| 3 | nih.govnih.gov-Sigmatropic rearrangement | 25 | Rate-Determining Step |

| 4 | Hydrolysis of acetate ester | 12 | Not rate-determining |

Applications in Advanced Chemical Synthesis and Materials Science

Role as Pharmaceutical Synthesis Intermediates

Substituted pyridine (B92270) derivatives are integral to the structure of numerous active pharmaceutical ingredients (APIs). rjpbcs.com 4-Methoxyethoxy-2-hydroxymethylpyridine, in particular, serves as a crucial intermediate in the synthesis of high-value therapeutic agents, most notably the class of drugs known as proton pump inhibitors (PPIs).

Precursor in the Synthesis of Proton Pump Inhibitors (e.g., Omeprazole, Pantoprazole, Lansoprazole)

Proton pump inhibitors are a class of drugs that effectively reduce gastric acid production. nih.gov The general synthetic strategy for these molecules involves the coupling of a substituted pyridine moiety with a benzimidazole (B57391) core. rjpbcs.com The hydroxymethyl group of this compound is readily converted to a reactive chloromethyl group, typically using a chlorinating agent like thionyl chloride. google.comresearchgate.net This activated intermediate, 2-chloromethyl-4-(2-methoxyethoxy)pyridine hydrochloride, can then be reacted with the appropriate mercaptobenzimidazole derivative to form the thioether linkage that is characteristic of PPIs. Subsequent oxidation of the sulfide (B99878) to a sulfoxide (B87167) yields the final active drug molecule.

While the specific compound this compound is not the direct precursor for the most widely known first-generation PPIs like Omeprazole, Pantoprazole, or Lansoprazole, which feature different alkoxy substituents on the pyridine ring, it is a key intermediate for the synthesis of closely related PPIs, such as Rabeprazole. google.comgoogleapis.com The synthesis of Rabeprazole involves the intermediate 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. google.compharmaffiliates.com The structural similarity of the methoxyethoxy group to the methoxypropoxy group in the Rabeprazole precursor highlights the direct relevance of this compound in the synthesis of this important class of pharmaceuticals. The general synthetic route underscores the importance of hydroxymethylpyridines as versatile precursors in the multi-step synthesis of these complex drug molecules. researchgate.net

Intermediates for the Synthesis of Other Medicinally Relevant Pyridine Derivatives

The utility of this compound extends beyond proton pump inhibitors. The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. The functional groups present in this compound allow for its elaboration into a variety of more complex molecules. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic transformations such as the formation of imines, amides, or esters. The methoxyethoxy group at the 4-position influences the electron density of the pyridine ring and can modulate the pharmacokinetic properties of the final drug molecule. This versatile reactivity makes this compound a valuable starting material for the discovery and development of new therapeutic agents.

Applications in Polymer Chemistry and Biomaterials Research

The unique properties of the pyridine moiety, including its pH-responsiveness and ability to coordinate with metals, make it an attractive component in the design of functional polymers and biomaterials.

Conjugation to Copolymers (e.g., PEG-b-PGA) for Functional Material Design

In the field of biomaterials, there is significant interest in developing "smart" polymers that can respond to specific physiological cues, such as changes in pH. The pyridine group, with its basic nitrogen atom, is an excellent candidate for conferring pH-responsiveness to polymers. This compound can be conjugated to the side chains of copolymers like poly(ethylene glycol)-b-poly(glutamic acid) (PEG-b-PGA). The hydroxymethyl group provides a convenient point of attachment for covalent linkage to the carboxylic acid groups of the PGA block, typically through an esterification reaction. The resulting functionalized polymer incorporates the pyridine moiety, which can be protonated at acidic pH, leading to changes in the polymer's solubility, conformation, and self-assembly behavior. This pH-responsive characteristic is highly desirable for applications such as drug delivery systems designed to release their payload in the acidic environment of tumors or endosomes.

Influence of Pyridine Regioisomers on Polymer Secondary Structure and Micelle Morphology

Recent research has demonstrated that the precise placement of the nitrogen atom within the pyridine ring—its regioisomerism—can have a profound impact on the secondary structure of polypeptide-based copolymers and the morphology of the micelles they form in aqueous solution. acs.org Studies on PEG-b-PGA copolymers functionalized with different hydroxymethylpyridine regioisomers (2-hydroxymethylpyridine, 3-hydroxymethylpyridine, and 4-hydroxymethylpyridine) have revealed that the position of the nitrogen atom influences the hydrogen bonding network and steric interactions between the polymer side chains. acs.org This, in turn, affects the adoption of secondary structures like α-helices and β-sheets within the polypeptide block. acs.org

Advanced Catalysis Research

Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. The electronic and steric properties of the pyridine ligand can be fine-tuned by the introduction of substituents, which in turn influences the activity and selectivity of the catalyst.

Design and Synthesis of Pyridine-Derived Ligands for Homogeneous and Heterogeneous Catalysis

Pyridine and its derivatives are fundamental in the design of ligands for a wide array of metal-catalyzed reactions. The nitrogen atom of the pyridine ring provides a key coordination site for transition metals. The substituents on the pyridine ring play a crucial role in modulating the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. nih.gov

In the case of this compound, the presence of the hydroxymethyl group at the 2-position and the methoxyethoxy group at the 4-position offers multiple coordination possibilities. The hydroxymethyl group can act as a hemilabile coordinating group, where the oxygen atom can coordinate to a metal center and dissociate to open up a coordination site for substrate binding during a catalytic cycle. The methoxyethoxy group, with its etheric oxygen atoms, can also potentially interact with metal centers or influence the solubility and stability of the catalyst.

The synthesis of ligands derived from this compound can be conceptualized through various organic transformations to create bidentate, tridentate, or even polydentate ligands. These tailored ligands can then be used to form well-defined metal complexes for both homogeneous and heterogeneous catalysis.

| Ligand Design Strategy | Potential Advantage | Target Catalytic System |

| Bidentate N,O-ligand | Enhanced catalyst stability and selectivity | Cross-coupling reactions, hydrogenation |

| Incorporation into macrocycles | High stability and site isolation | Oxidation catalysis, biomimetic catalysis |

| Immobilization on solid supports | Catalyst recyclability and ease of separation | Heterogeneous catalysis for continuous flow processes |

This table illustrates potential ligand design strategies involving this compound and their advantages.

Investigation of Catalytic Activity in Organic Transformations, including Oxidation Reactions

Metal complexes bearing pyridine-derived ligands are known to be effective catalysts for a variety of organic transformations. These include, but are not limited to, carbon-carbon bond-forming reactions (e.g., Suzuki and Heck couplings), hydrogenations, and oxidation reactions. nih.gov The electronic properties of the pyridine ligand, influenced by its substituents, can significantly impact the catalytic efficiency. Electron-donating groups, such as the methoxyethoxy group, can increase the electron density on the metal center, which can be beneficial for certain catalytic steps like oxidative addition.

In the realm of oxidation catalysis, pyridine-based ligands can stabilize high-valent metal-oxo species, which are often the key reactive intermediates in the oxidation of organic substrates. The design of the ligand framework is critical for preventing catalyst degradation under the harsh oxidative conditions. The structural features of this compound could contribute to the stability and reactivity of such catalytic systems.

| Organic Transformation | Role of Pyridine-Derived Ligand | Potential of this compound |

| Suzuki-Miyaura Coupling | Stabilizes the active Palladium(0) species | The electron-donating groups may enhance catalytic turnover. |

| Catalytic Hydrogenation | Modulates the electronic properties of the metal hydride | The hydroxymethyl group could participate in substrate activation. |

| Alkene Epoxidation | Stabilizes high-valent metal-oxo intermediates | The flexible methoxyethoxy chain could create a specific pocket for substrate recognition. |

This table outlines the potential catalytic activities of metal complexes with this compound as a ligand.

Role as Co-catalysts or Promoters in Metal-Complex Catalyzed Systems

In addition to being the primary ligand, pyridine derivatives can also function as co-catalysts or promoters in metal-catalyzed reactions. In this capacity, they can influence the reaction by altering the coordination sphere of the metal catalyst, acting as a proton shuttle, or stabilizing catalytically active intermediates. The Lewis basicity of the pyridine nitrogen allows it to interact with the metal center or other species in the catalytic cycle.

This compound, with its multiple potential coordination sites and functional groups, could act as a versatile co-catalyst. For instance, the hydroxymethyl group could engage in hydrogen bonding interactions with substrates or other ligands, thereby influencing the stereoselectivity of a reaction. The methoxyethoxy group could enhance the solubility of the catalytic system in specific solvents.

Emerging Applications in Chemical Research

The unique combination of a pyridine core with ether and alcohol functionalities makes this compound a molecule of interest for several emerging areas of chemical research.

Exploration in Liquid Organic Hydrogen Carriers (LOHCs) Research for Hydrogen Storage (general relevance of derivatives/methods)

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can store and transport hydrogen through reversible hydrogenation and dehydrogenation cycles. Pyridine derivatives are being investigated as potential LOHCs due to their ability to undergo reversible hydrogenation of the aromatic ring. The presence of heteroatoms like nitrogen in the ring can favorably alter the thermodynamics of the hydrogenation/dehydrogenation process. nih.gov

The suitability of a compound as an LOHC depends on several factors, including its hydrogen storage capacity, the thermodynamics of hydrogen release, and its physical properties (e.g., melting and boiling points). While specific data for this compound as an LOHC is not available, its pyridine core is the key feature for potential hydrogen storage. The substituents would influence its physical properties and potentially the kinetics of the hydrogen uptake and release.

Frameworks for Modulator Design (e.g., Gamma-Secretase Modulators, Tubulin Polymerization Inhibitors)

The pyridine scaffold is a common motif in medicinal chemistry and drug design due to its ability to form key interactions with biological targets.

Gamma-Secretase Modulators (GSMs): The insertion of a methoxypyridine motif has been a successful strategy in the design of novel gamma-secretase modulators (GSMs) for potential therapeutic applications. escholarship.orgnih.gov These compounds aim to modulate the activity of gamma-secretase to reduce the production of amyloid-beta peptides associated with Alzheimer's disease. The methoxypyridine core in these modulators is often crucial for achieving the desired activity and favorable drug-like properties, such as improved solubility. escholarship.orgnih.gov The 4-methoxyethoxy moiety of this compound aligns with this design principle, suggesting its potential as a building block in the development of new GSMs.

Tubulin Polymerization Inhibitors: Pyridine derivatives have also been explored as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. By introducing a pyridine fragment into the core structure of known tubulin inhibitors, researchers have developed new compounds with potent antiproliferative activity. The pyridine ring often serves as a rigid linker to correctly orient other pharmacophoric groups within the binding site of tubulin. The specific substitution pattern on the pyridine ring is critical for optimizing the binding affinity and biological activity. The structural elements of this compound could be incorporated into novel designs of tubulin polymerization inhibitors.

| Application Area | Key Structural Feature | Relevance of this compound |

| LOHCs | Reversibly hydrogenated aromatic ring | The pyridine nucleus can store hydrogen. |

| Gamma-Secretase Modulators | Methoxypyridine core | The 4-methoxyethoxy group is a relevant feature for modulator design. escholarship.orgnih.gov |

| Tubulin Polymerization Inhibitors | Rigid pyridine scaffold | The substituted pyridine ring can serve as a core for inhibitor design. |

This table summarizes the relevance of this compound's structural features to emerging research applications.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes for Functionalized Pyridines

The synthesis of functionalized pyridines is a mature field, yet the drive for greener and more efficient methodologies is a constant pursuit in chemical research. Traditional methods often rely on harsh reaction conditions, stoichiometric reagents, and multi-step procedures that generate significant waste. Future research into the synthesis of 4-Methoxyethoxy-2-hydroxymethylpyridine and related compounds should prioritize the development of sustainable and atom-economical routes.

Recent advancements in catalysis offer promising avenues. For instance, the use of Wells-Dawson heteropolyacids as catalysts in Hantzsch-like multi-component condensation reactions presents a solvent-free and efficient method for creating functionalized pyridines. Although this specific method was applied to different pyridine (B92270) derivatives, its adaptation for the synthesis of precursors to this compound could be a valuable research direction. Another innovative approach is the mechanistically unique three-component synthesis that yields highly functionalized pyridine derivatives, which are suitable for further modifications through palladium-catalyzed reactions. nih.gov

Furthermore, rhodium-catalyzed intramolecular C-H bond functionalization has emerged as a powerful tool for the preparation of multicyclic pyridines and quinolines. acs.orgnih.gov Exploring the application of C-H activation techniques to introduce or modify the substituents on the pyridine ring of this compound could lead to more direct and efficient synthetic pathways. Multicomponent reactions (MCRs), known for their ability to construct complex molecules in a single step from readily available starting materials, also represent a vital area for exploration in the synthesis of novel pyridine derivatives. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Functionalized Pyridines

| Methodology | Advantages | Potential Application for this compound |

| Heteropolyacid Catalysis | Solvent-free, high yields, recyclable catalyst | Synthesis of the core pyridine ring with desired substitution patterns. |

| Three-Component Synthesis | High functional group tolerance, access to diverse derivatives nih.gov | Rapid generation of a library of analogues for structure-activity relationship studies. |

| C-H Bond Functionalization | Atom-economical, direct modification of the pyridine core acs.orgnih.gov | Late-stage functionalization to introduce further complexity. |

| Multicomponent Reactions | Step-economical, reduced waste, operational simplicity researchgate.net | One-pot synthesis of the target molecule or its key intermediates. |

Advanced Characterization of Intermolecular Interactions and Self-Assembly of Pyridine Derivatives

The methoxyethoxy and hydroxymethyl substituents on the pyridine ring of this compound introduce functionalities capable of engaging in a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. A thorough understanding of these interactions is crucial for predicting and controlling the self-assembly of these molecules in the solid state and in solution.

Advanced experimental techniques such as high-resolution X-ray crystallography, solid-state NMR, and various spectroscopic methods can provide detailed insights into the packing arrangements and the specific non-covalent interactions that govern the supramolecular architecture. Theoretical studies, particularly using methods like Symmetry-Adapted Perturbation Theory (SAPT), can be employed to dissect the nature of these interactions, quantifying the contributions of electrostatic, induction, dispersion, and exchange-repulsion components. aip.orgresearchgate.netnih.govosti.gov For example, studies on the pyridine-argon complex have provided fundamental understanding of van der Waals interactions involving the pyridine ring. nih.govosti.gov The presence of heteroatoms in the pyridine ring, as compared to benzene, significantly influences the π-electron cloud and polarizability, which in turn affects the nature of π-π interactions. acs.org

The ability of the hydroxymethyl group to act as a hydrogen bond donor and acceptor, coupled with the potential for the methoxyethoxy group to participate in weaker hydrogen bonds and other electrostatic interactions, suggests that this compound could exhibit interesting self-assembly behaviors, potentially forming well-defined one-, two-, or three-dimensional structures. Understanding and controlling this self-assembly is a key step towards the rational design of functional materials.

Exploration of New Coordination Complexes and Supramolecular Assemblies with Tunable Properties

The nitrogen atom in the pyridine ring of this compound is a classic coordination site for metal ions. The presence of the additional donor atoms in the methoxyethoxy and hydroxymethyl substituents opens up the possibility of this molecule acting as a multidentate ligand. This could lead to the formation of a wide variety of coordination complexes with diverse geometries and electronic properties.

Future research should focus on systematically exploring the coordination chemistry of this compound with a range of transition metals and lanthanides. The resulting metal complexes could exhibit interesting catalytic, magnetic, or photophysical properties. For example, the flexible methoxyethoxy chain could allow for the fine-tuning of the coordination environment around the metal center, influencing its reactivity and selectivity in catalytic applications.

Furthermore, the combination of coordination bonds and weaker intermolecular interactions could be harnessed to construct complex supramolecular assemblies. By carefully selecting the metal ion and the reaction conditions, it may be possible to direct the assembly of discrete molecular cages, coordination polymers, or metal-organic frameworks (MOFs) with tailored porosity and functionality. These materials could find applications in gas storage, separation, and sensing.

Integration of Computational Predictions for Rational Molecular Design and Reactivity Control

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new functional molecules and materials based on the this compound scaffold. Density Functional Theory (DFT) and ab initio methods can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures.

For instance, computational modeling can be employed to:

Predict Reactivity: Calculate reaction pathways and activation energies to guide the development of more efficient synthetic routes.

Design Novel Ligands: Screen virtual libraries of this compound derivatives to identify candidates with optimal properties for specific applications, such as metal ion binding or catalytic activity.

Understand Intermolecular Interactions: Simulate the self-assembly of these molecules and predict the resulting supramolecular structures. This can aid in the design of crystalline materials with desired properties.

Elucidate Reaction Mechanisms: Investigate the detailed mechanisms of reactions involving this compound and its derivatives, providing insights that can be used to optimize reaction conditions and improve yields.

By integrating computational predictions with experimental work, researchers can adopt a more rational and efficient approach to the design and synthesis of new functional materials based on this versatile pyridine derivative.

Synergistic Applications in Multifunctional Materials and Chemical Technologies

The unique combination of a coordinating pyridine unit, a flexible ether chain, and a hydrogen-bonding hydroxymethyl group suggests that this compound could be a valuable building block for the creation of multifunctional materials. Future research should explore the synergistic integration of different functionalities to develop materials with enhanced or novel properties.

For example, coordination complexes of this compound could be designed to possess both catalytic activity and stimuli-responsive behavior. The flexible ether chain could undergo conformational changes in response to external stimuli such as temperature or pH, which could in turn modulate the catalytic activity of the metal center.

In the realm of materials science, this compound could be incorporated into polymers or hybrid organic-inorganic materials to impart specific properties. For instance, its ability to coordinate with metal ions could be used to create self-healing polymers, where the coordination bonds act as reversible cross-links. The presence of the polar functional groups could also enhance the compatibility of these materials with other components in composite systems.

Furthermore, the development of synthetic methodologies for related substituted pyridines, such as pyrazolo[4,3-c]pyridines, has led to compounds with interesting biological and photophysical properties, including antiproliferative activity and fluorescence-based pH sensing. mdpi.com This highlights the potential for derivatives of this compound to be explored for a wide range of applications in chemical technologies, from sensing and imaging to drug discovery.

Q & A

Q. Mechanistic Studies :

- DFT Calculations : Model reaction pathways to predict regioselectivity.

- Kinetic Profiling : Monitor reaction rates under varying temperatures/pH.

How can contradictions in reported biological activity data be resolved?

Advanced Research Question

Addressing Data Gaps :

- Comprehensive Assays : Perform in vitro cytotoxicity (MTT assay) and enzymatic inhibition studies to establish baseline activity.

- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-Methoxy-6-methylpyridin-2-amine ).

Challenge Note : Existing safety data for pyridine derivatives often lack toxicity profiles (e.g., acute/chronic effects) , necessitating independent validation.

What safety protocols are critical for handling 4-Methoxy-2-hydroxymethylpyridine?

Basic Research Question

PPE Requirements :

- Lab coat, nitrile gloves, and safety goggles .

- Use fume hoods for powder handling .

First Aid : - Skin Contact : Wash with soap/water; seek medical advice if irritation persists .

- Inhalation : Move to fresh air; monitor for respiratory distress .

What experimental designs are optimal for assessing the compound’s stability under varying conditions?

Methodological Focus

Stability Studies :

- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Analyze degradation via HPLC.

- pH Stability : Dissolve in buffers (pH 2–9) and monitor hydrolysis by NMR.

Data Interpretation : Compare degradation products (e.g., oxidation to carboxylic acid) with reference standards .

How can researchers leverage this compound in medicinal chemistry applications?

Advanced Research Question

Drug Design Applications :

- Prodrug Synthesis : Esterify the hydroxymethyl group to improve lipophilicity.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with ethoxy) and assay against target enzymes .

Reference Table : Key Modifications and Effects

| Modification | Potential Impact |

|---|---|

| Hydroxymethyl → Azide | Enhanced bioorthogonality |

| Methoxy → Ethoxy | Increased metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.